5-(2-Methoxy-5-octyl-1,3-dioxolan-4-YL)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
The synthesis of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one typically involves the reaction of octyl-substituted dioxolane with oxolanone under specific conditions. The process may include steps such as esterification, cyclization, and purification to obtain the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of 5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5-(2-Methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one can be compared with similar compounds such as:
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Known for its use in organic synthesis and as a building block for more complex molecules.
1,3-Dioxolan-2-one, 4,5-bis(2,2-dioxido-1,3,2-dioxathiolan-4-yl): Used in various chemical applications due to its unique structure and reactivity
Eigenschaften
CAS-Nummer |
144576-26-1 |
---|---|
Molekularformel |
C16H28O5 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
5-(2-methoxy-5-octyl-1,3-dioxolan-4-yl)oxolan-2-one |
InChI |
InChI=1S/C16H28O5/c1-3-4-5-6-7-8-9-12-15(21-16(18-2)20-12)13-10-11-14(17)19-13/h12-13,15-16H,3-11H2,1-2H3 |
InChI-Schlüssel |
ZKBSBXXBEXCNEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(OC(O1)OC)C2CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.